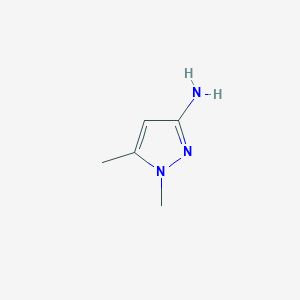
1,5-diméthyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
1,5-Dimethyl-1H-pyrazol-3-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific structure of 1,5-dimethyl-1H-pyrazol-3-amine suggests that it contains methyl groups at the 1 and 5 positions and an amine group at the 3 position on the pyrazole ring. While the provided papers do not directly discuss 1,5-dimethyl-1H-pyrazol-3-amine, they do provide insights into the chemistry of related pyrazole compounds, which can be used to infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds or the formation of the pyrazole ring itself through various organic reactions. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands involves aminoalkylation of 3,5-dimethylpyrazole . Similarly, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole is achieved under phase transfer catalysis conditions with ultrasonic irradiation, indicating that pyrazole derivatives can be synthesized using a variety of techniques, including phase transfer catalysis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. For example, the X-ray structure analysis of certain pyrazolate rhodium(I) complexes reveals the neutral nature of bridging-pyrazolate ligands . This suggests that the molecular structure of pyrazole derivatives can significantly impact their ability to coordinate with metal ions and form complexes.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. The reactivity of pyrazole blue, a related compound, with primary aromatic amines, dimethyl amine, and benzyl amine, indicates that pyrazole derivatives can undergo addition reactions . Furthermore, pyrazole derivatives can also engage in cycloaddition reactions, as demonstrated by the reactivity of pyrazole blue in Diels-Alder reactions . These findings suggest that 1,5-dimethyl-1H-pyrazol-3-amine could potentially participate in similar addition and cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific substituents. For example, the solubility of synthesized pyrazolate rhodium(I) complexes in polar solvents such as water indicates that certain pyrazole derivatives can be designed to have desirable solubility characteristics . The kinetic study of the synthesis of a pyrazole derivative under phase transfer catalysis conditions provides information on the reaction rates and the influence of various factors such as temperature and catalyst concentration . These studies suggest that the physical and chemical properties of pyrazole derivatives, including 1,5-dimethyl-1H-pyrazol-3-amine, can be tailored through careful selection of reaction conditions and substituents.
Applications De Recherche Scientifique
Synthèse d'analogues et de précurseurs peptidiques
Les dérivés de "1,5-diméthyl-1H-pyrazol-3-amine" peuvent être utilisés comme analogues peptidiques ou précurseurs d'acides aminés optiquement actifs, d'alcools aminés, de diamines et de lactames. Ces composés sont précieux dans la synthèse de protéines et d'enzymes ayant des fonctions ou des propriétés spécifiques .
Activités antileishmaniennes et antimalariennes
Les composés portant le groupement pyrazole ont montré de puissantes activités antileishmaniennes et antimalariennes. “this compound” pourrait potentiellement être utilisé dans la synthèse de ces composés, contribuant aux traitements contre ces maladies .
Ligand pour les complexes métalliques
Les dérivés de pyrazole peuvent agir comme ligands azotés tridentés pour les complexes métalliques. Ces complexes ont diverses applications en catalyse et en science des matériaux .
Études de simulation moléculaire
La structure de “this compound” lui permet de s'adapter bien aux sites actifs de certaines enzymes ou récepteurs, ce qui la rend utile pour les études de simulation moléculaire afin de concevoir de nouveaux médicaments ou de comprendre les mécanismes biologiques .
Synthèse de nouveaux hétérocycles
Ce composé peut être utilisé comme matière première pour la synthèse de nouveaux hétérocycles, qui sont des structures centrales dans de nombreux produits pharmaceutiques et agrochimiques .
Propriétés antioxydantes
Les dérivés de pyrazole ont été étudiés pour leurs propriétés antioxydantes, qui sont importantes pour prévenir les maladies liées au stress oxydatif .
Safety and Hazards
Mécanisme D'action
Target of Action
1,5-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria respectively . These diseases affect more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1,5-dimethyl-1H-pyrazol-3-amine may have a similar mode of action.
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycle of the parasites, disrupting their ability to infect host cells and reproduce.
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in water and other polar solvents may influence its bioavailability .
Result of Action
The result of the action of 1,5-dimethyl-1H-pyrazol-3-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria.
Action Environment
The action of 1,5-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is stored in a refrigerator . Additionally, the compound’s solubility in water and other polar solvents may also play a role in its action .
Propriétés
IUPAC Name |
1,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6)7-8(4)2/h3H,1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRLFMMSIGPOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426904 | |
| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35100-92-6 | |
| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















